molecular formula C4H7NO2 B1208970 (R)-5-Hydroxy-2-pyrrolidinone CAS No. 168111-92-0

(R)-5-Hydroxy-2-pyrrolidinone

Cat. No. B1208970
CAS RN: 168111-92-0
M. Wt: 101.1 g/mol
InChI Key: WBGWUCXEMSSZJL-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-Hydroxy-2-pyrrolidinone is a natural product found in Pteridium aquilinum and Condea verticillata with data available.

Scientific Research Applications

  • Synthesis of Bioactive Compounds :

    • It is used in the stereoselective synthesis of trans-4-hydroxy-5-substituted 2-pyrrolidinones, which are precursors to bioactive natural products like (+)-preussin and (-)-hapalosin (Si, Shao, Mao, Zhou, & Wei, 2017).
    • Its derivatives exhibit significant biological activities, including anti-inflammatory and antihypertensive properties, and are used in the synthesis of various pharmacologically active compounds (Jeyachandran, 2021).
  • Chemical Synthesis and Reactions :

  • Catalysis and Material Science :

    • Chiral-substituted poly-N-vinylpyrrolidinones have been synthesized for use in catalytic asymmetric oxidation reactions, demonstrating the potential of (R)-5-Hydroxy-2-pyrrolidinone derivatives in materials science (Hao et al., 2016).
  • Pharmaceutical Intermediates and Drug Delivery :

    • Compounds derived from (R)-5-Hydroxy-2-pyrrolidinone serve as intermediates in pharmaceuticals and have been explored for drug delivery systems due to their penetration-enhancing abilities (Godwin, Michniak, Player, & Sowell, 1997).
  • Enzymatic and Biochemical Applications :

properties

CAS RN

168111-92-0

Product Name

(R)-5-Hydroxy-2-pyrrolidinone

Molecular Formula

C4H7NO2

Molecular Weight

101.1 g/mol

IUPAC Name

(5R)-5-hydroxypyrrolidin-2-one

InChI

InChI=1S/C4H7NO2/c6-3-1-2-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1

InChI Key

WBGWUCXEMSSZJL-GSVOUGTGSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1O

SMILES

C1CC(=O)NC1O

Canonical SMILES

C1CC(=O)NC1O

synonyms

(R)-5-hydroxypyrrolidin-2-one
5-hydroxypyrrolidin-2-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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